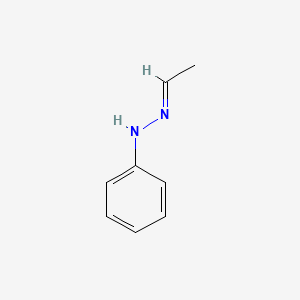
Acetaldehyde, phenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaldehyde, phenylhydrazone: is an organic compound with the molecular formula C₈H₁₀N₂ It is formed by the reaction of acetaldehyde with phenylhydrazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acetaldehyde, phenylhydrazone is typically synthesized by the reaction of acetaldehyde with phenylhydrazine. The reaction involves the nucleophilic attack of the nitrogen atom in phenylhydrazine on the electrophilic carbon of acetaldehyde, followed by the elimination of water to form the hydrazone. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the same reaction between acetaldehyde and phenylhydrazine. The reaction conditions may be optimized for large-scale production by controlling temperature, solvent, and reactant concentrations.
Analyse Des Réactions Chimiques
Formation Reaction
Acetaldehyde phenylhydrazone is synthesized via a nucleophilic addition-elimination mechanism:
Reactants :
-
Acetaldehyde (CH₃CHO)
-
Phenylhydrazine (C₆H₅NHNH₂)
Reaction Conditions :
-
Basic medium (pH 9–11)
-
Temperature: Room temperature or mildly heated
Mechanism :
-
Nucleophilic attack : The terminal NH₂ group of phenylhydrazine attacks the carbonyl carbon of acetaldehyde.
-
Intermediate formation : A tetrahedral intermediate forms, followed by dehydration to yield the hydrazone.
Balanced Equation :
CH3CHO+C6H5NHNH2→CH3CH=N-NH-C6H5+H2O
This reaction produces acetaldehyde phenylhydrazone and water .
Isomerization Behavior
Acetaldehyde phenylhydrazone exhibits E/Z isomerism due to restricted rotation around the C=N bond:
| Property | Z-Isomer | E-Isomer |
|---|---|---|
| Stability | Thermodynamically stable (solid) | Less stable (dominant in melt) |
| Melting Point Range | 56–101°C (varies with conditions) | Not isolated in pure form |
| Interconversion | Acid/base-catalyzed equilibrium | Fast in melt with trace catalysts |
Key Findings :
-
Solid-state isomerism : All crystalline forms are exclusively Z-isomers .
-
Melt behavior : Upon melting, Z-isomer partially converts to E-isomer, achieving an equilibrium ratio (Z:E ≈ 1:1.7) .
-
Catalytic effects :
Catalytic Reactions
Phenylhydrazine residues in the product influence reactivity:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Isomerization catalysis | Trace phenylhydrazine | Accelerates E⇌Z equilibrium |
| Acid/base sensitivity | pH 4–10 | Reversible solid↔melt transitions |
Experimental Evidence :
-
NMR studies : Confirmed isomer ratios in melts correlate with observed melting points .
-
Cyclic DSC experiments : Demonstrated thermal hysteresis due to delayed isomerization in melts .
Historical and Modern Insights
-
19th-century observations : Emil Fischer noted variable melting points (60–99.5°C) but attributed them to polymorphism .
-
21st-century resolution : Advanced techniques (SSNMR, XRD) confirmed identical crystal structures across all forms, debunking polymorphism .
Mechanistic Implications
Applications De Recherche Scientifique
Acetaldehyde, phenylhydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of acetaldehyde, phenylhydrazone involves its interaction with various molecular targets. The nitrogen atoms in the hydrazone group can act as nucleophiles, participating in nucleophilic addition and substitution reactions. The compound can also undergo isomerization, where different isomers exhibit distinct chemical behaviors .
Comparaison Avec Des Composés Similaires
- Acetone, phenylhydrazone
- Benzaldehyde, phenylhydrazone
- Formaldehyde, phenylhydrazone
Comparison: Acetaldehyde, phenylhydrazone is unique due to its specific molecular structure and the presence of both acetaldehyde and phenylhydrazine moieties. Compared to similar compounds, it exhibits distinct melting points and chemical reactivity. For example, it can form different isomers with varying melting points, a property not commonly observed in other phenylhydrazones .
Propriétés
Numéro CAS |
935-07-9 |
|---|---|
Formule moléculaire |
C8H10N2 |
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
N-[(E)-ethylideneamino]aniline |
InChI |
InChI=1S/C8H10N2/c1-2-9-10-8-6-4-3-5-7-8/h2-7,10H,1H3/b9-2+ |
Clé InChI |
KURBTRNHGDQKOS-UHFFFAOYSA-N |
SMILES |
CC=NNC1=CC=CC=C1 |
SMILES canonique |
CC=NNC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















